4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid
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Overview
Description
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are widely used in various fields due to their ability to form stable complexes with metals, making them valuable in coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the coupling of bipyridine derivatives with phenethylcarbamoyl groups. One common method is the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require an inert atmosphere and specific solvents like anhydrous THF.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid, often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .
Scientific Research Applications
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 2,2’,6,6’-tetramethyl-4,4’-bipyridine .
Uniqueness
What sets 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid apart is its phenethylcarbamoyl group, which enhances its ability to form stable complexes and interact with biological molecules. This unique structure makes it particularly valuable in applications requiring high specificity and stability .
Biological Activity
4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, also known as compound 6E7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a bipyridine structure, which is known for its chelating properties and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C20H17N3O3
- Molecular Weight : 347.367 g/mol
- Formal Charge : 0
- Atom Count : 43
- Bond Count : 45
- Aromatic Bond Count : 18
These properties indicate that the compound has a significant degree of complexity, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various metal ions and proteins. The bipyridine moiety allows for coordination with transition metals, which can modulate enzymatic activity and influence cellular pathways.
Case Study: Inhibition of Protein Targets
Recent studies have shown that this compound exhibits inhibitory effects on specific protein targets involved in cancer progression. For instance, it has been reported to inhibit the activity of histone methyltransferases (HMTs), which play a critical role in epigenetic regulation and cancer biology. In vitro assays demonstrated that at concentrations as low as 10 μM, the compound significantly reduced the methylation activity of HMTs in human cancer cell lines .
Biological Assays and Findings
Several assays have been conducted to evaluate the biological activity of this compound:
Assay Type | Target | Concentration Tested | Effect Observed |
---|---|---|---|
HMT Inhibition | SETD8 | 10 μM | Significant reduction in methylation |
Cytotoxicity | DLD1 Colon Cancer Cells | 15 μM | Induction of mitotic spindle multipolarity |
Apoptosis Induction | Various Cancer Cell Lines | Varies | Increased apoptosis rates observed |
These findings suggest that the compound not only inhibits specific enzymatic activities but also induces cellular responses that could be beneficial in cancer therapy.
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate a favorable safety profile at therapeutic concentrations; however, further investigations are necessary to establish a comprehensive safety profile before clinical application.
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26) |
InChI Key |
DSGOLESVOJUGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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